Cyclopentyl 2,4-difluorophenyl ketone

Descripción general

Descripción

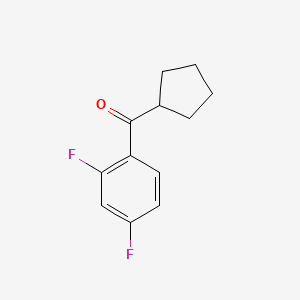

Cyclopentyl 2,4-difluorophenyl ketone is an organic compound with the molecular formula C12H12F2O It is characterized by a cyclopentyl group attached to a 2,4-difluorophenyl ketone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentyl 2,4-difluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentyl 2,4-difluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Aplicaciones Científicas De Investigación

Cyclopentyl 2,4-difluorophenyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which cyclopentyl 2,4-difluorophenyl ketone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the ketone group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentyl phenyl ketone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

2,4-Difluorobenzophenone: Contains a benzophenone core with fluorine substitutions, but lacks the cyclopentyl group.

Uniqueness

Cyclopentyl 2,4-difluorophenyl ketone is unique due to the combination of the cyclopentyl group and the 2,4-difluorophenyl moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

Cyclopentyl 2,4-difluorophenyl ketone is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the available literature on its biological properties, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 2,4-difluorophenyl moiety through a carbonyl linkage. This structure is significant for its interaction with biological targets.

Phosphodiesterase Inhibition

Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, playing crucial roles in cellular signaling. Inhibitors of PDEs are of great interest for therapeutic applications, particularly in anti-inflammatory and neuroprotective therapies.

Structure-Activity Relationship (SAR)

A study focusing on the SAR of phenyl alkyl ketones identified several compounds with potent PDE4 inhibitory activity. Among these, this compound demonstrated submicromolar IC50 values, indicating strong inhibition potential. The inclusion of fluorine atoms in the structure enhances metabolic stability and binding affinity to the PDE4 catalytic domain .

| Compound | IC50 (nM) | Selectivity over PDE7 | Selectivity over PDE9 |

|---|---|---|---|

| This compound | <100 | >2000-fold | >2000-fold |

Pharmacological Effects

Research has shown that this compound exhibits significant anti-inflammatory properties. Its mechanism involves the inhibition of cyclic AMP degradation, leading to increased levels of this second messenger, which modulates various inflammatory pathways.

Case Studies

- Anti-Inflammatory Activity : In preclinical models of arthritis, compounds similar to this compound exhibited effective reduction in inflammatory markers and pain relief comparable to traditional NSAIDs but with improved gastrointestinal tolerability .

- Analgesic Properties : The compound has shown promise in acute pain models in rodents, demonstrating analgesic effects at doses significantly lower than those causing gastrointestinal side effects .

Toxicity Profile

The toxicity of this compound has been evaluated alongside its efficacy. Preliminary studies indicate low cytotoxicity relative to its potent biological activity. This profile makes it a candidate for further development as a therapeutic agent .

Propiedades

IUPAC Name |

cyclopentyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRYHNRZZYGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642581 | |

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-93-0 | |

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.